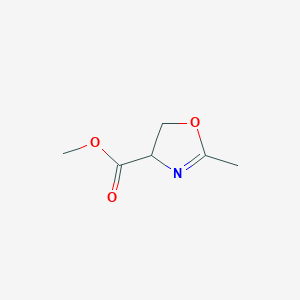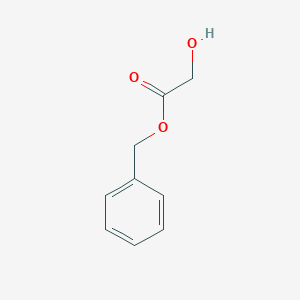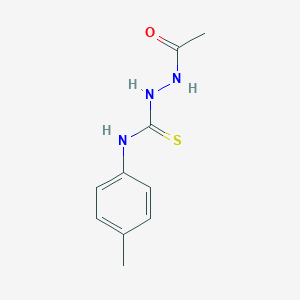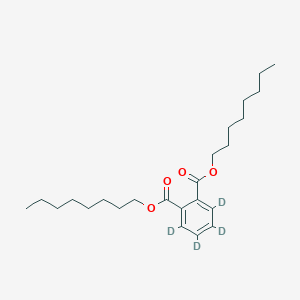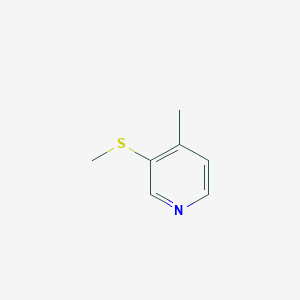![molecular formula C11H21NO5 B122053 N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine CAS No. 81505-64-8](/img/structure/B122053.png)
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine, also known as N-Boc-6-hydroxy-D-norleucine, is the amino group in various compounds. This compound is often used in organic synthesis for the protection of amino groups .
Mode of Action
N-Boc-6-hydroxy-D-norleucine acts as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which allows it to protect the amino group during various reactions.
Biochemical Pathways
The biochemical pathway primarily affected by N-Boc-6-hydroxy-D-norleucine is the synthesis of peptides and other organic compounds. By protecting the amino group, this compound allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Result of Action
The result of N-Boc-6-hydroxy-D-norleucine’s action is the protection of the amino group in various compounds, allowing for selective bond formation in organic synthesis. This can facilitate the synthesis of complex organic compounds, including peptides .
Action Environment
The action of N-Boc-6-hydroxy-D-norleucine is influenced by various environmental factors. For instance, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines . Furthermore, the removal of the Boc group typically occurs under strong acidic conditions . Therefore, both the pH and the specific reagents present can significantly influence the action, efficacy, and stability of N-Boc-6-hydroxy-D-norleucine.
Biochemical Analysis
Biochemical Properties
The N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine plays a crucial role in biochemical reactions. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process involves the interaction with enzymes and other biomolecules, contributing to the overall biochemical properties of the compound .
Molecular Mechanism
The molecular mechanism of this compound involves its Boc group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the protection of amino groups followed by hydroxylation and subsequent deprotection . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to meet the demands of commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic effects, particularly in the development of new drugs.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)hexanoic acid: Shares a similar backbone but differs in functional groups.
N-BOC-6-hydroxy-DL-leucine: Another compound with a similar structure but different protective groups.
Uniqueness
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDKSWARKFUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)


